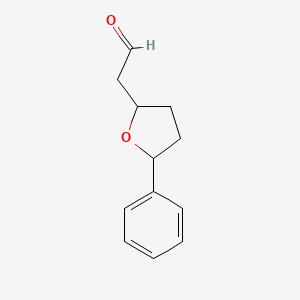
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may target the purine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes and potential therapeutic targets.
Medicine
In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, particularly in the formulation of antiviral drugs and chemotherapeutic agents.
作用机制
The mechanism of action of (2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. It may target specific enzymes involved in DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell growth.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Ganciclovir: Another antiviral compound with a similar structure.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(2R,3S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-2-(hydroxymethyl)-4,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C12H18N6O3 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-12(2)7(20)5(3-19)21-10(12)18-4-15-6-8(13)16-11(14)17-9(6)18/h4-5,7,10,19-20H,3H2,1-2H3,(H4,13,14,16,17)/t5-,7-,10-/m1/s1 |
InChI 键 |
LSECKSJDFOAUKI-VISXPRAWSA-N |
手性 SMILES |
CC1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)


![1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)

![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
